Cas no 2138358-33-3 (2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylpropyl)amino)acetic acid)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylpropyl)amino)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2138358-33-3
- EN300-657978
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylpropyl)amino)acetic acid
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- Inchi: 1S/C26H25NO4/c1-2-24(18-10-4-3-5-11-18)27(16-25(28)29)26(30)31-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,2,16-17H2,1H3,(H,28,29)
- InChI Key: QJCABELADXTMPQ-UHFFFAOYSA-N
- SMILES: O(C(N(CC(=O)O)C(C1C=CC=CC=1)CC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 415.17835828g/mol
- Monoisotopic Mass: 415.17835828g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 31
- Rotatable Bond Count: 8
- Complexity: 595
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 66.8Ų
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylpropyl)amino)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-657978-0.05g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylpropyl)amino)acetic acid |
2138358-33-3 | 95.0% | 0.05g |
$1525.0 | 2025-03-13 | |
| Enamine | EN300-657978-0.1g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylpropyl)amino)acetic acid |
2138358-33-3 | 95.0% | 0.1g |
$1597.0 | 2025-03-13 | |
| Enamine | EN300-657978-0.25g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylpropyl)amino)acetic acid |
2138358-33-3 | 95.0% | 0.25g |
$1670.0 | 2025-03-13 | |
| Enamine | EN300-657978-0.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylpropyl)amino)acetic acid |
2138358-33-3 | 95.0% | 0.5g |
$1742.0 | 2025-03-13 | |
| Enamine | EN300-657978-1.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylpropyl)amino)acetic acid |
2138358-33-3 | 95.0% | 1.0g |
$1815.0 | 2025-03-13 | |
| Enamine | EN300-657978-2.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylpropyl)amino)acetic acid |
2138358-33-3 | 95.0% | 2.5g |
$3556.0 | 2025-03-13 | |
| Enamine | EN300-657978-5.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylpropyl)amino)acetic acid |
2138358-33-3 | 95.0% | 5.0g |
$5262.0 | 2025-03-13 | |
| Enamine | EN300-657978-10.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylpropyl)amino)acetic acid |
2138358-33-3 | 95.0% | 10.0g |
$7803.0 | 2025-03-13 |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylpropyl)amino)acetic acid Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylpropyl)amino)acetic acid
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylpropyl)amino)acetic Acid: A Comprehensive Overview
The compound with CAS No. 2138358-33-3, commonly referred to as 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylpropyl)amino)acetic acid, is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, biotechnology, and materials science. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group and a phenylpropylamino substituent, making it a versatile building block in organic synthesis.
Fluorenylmethoxycarbonyl (Fmoc) is a well-known protecting group in peptide synthesis, widely used for its stability under basic conditions and ease of removal under acidic conditions. The presence of the Fmoc group in this compound suggests its potential role in peptide synthesis or as an intermediate in the development of bioactive molecules. Recent studies have highlighted the importance of Fmoc-containing compounds in the design of novel therapeutic agents, particularly in the context of targeted drug delivery systems.
The 1-phenylpropylamino group attached to the acetic acid backbone adds another layer of complexity to this molecule. This substituent not only enhances the compound's solubility and bioavailability but also introduces potential sites for further functionalization. Researchers have explored the use of phenylpropylamino-containing compounds in the development of anti-inflammatory and anti-cancer agents, leveraging their ability to interact with specific biological targets.
Recent advancements in computational chemistry have enabled detailed studies of the molecular interactions and pharmacokinetic properties of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylpropyl)amino)acetic acid. These studies have revealed promising results regarding its stability, bioavailability, and potential for use in drug delivery systems. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits excellent solubility in physiological conditions, making it a strong candidate for oral drug delivery.
In addition to its pharmacological applications, this compound has also gained attention in materials science due to its unique structural properties. The combination of the Fmoc group and the phenylpropylamino substituent creates a molecule with versatile electronic and optical properties, making it suitable for applications in organic electronics and optoelectronic devices. A 2023 paper in *Advanced Materials* highlighted its potential as a component in organic light-emitting diodes (OLEDs), where it demonstrated enhanced electron transport properties.
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylpropyl)amino)acetic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and purity levels, ensuring that this compound is readily available for various research and industrial applications.
Looking ahead, the versatility of this compound positions it as a key player in the development of next-generation therapeutic agents and advanced materials. Its ability to serve as both a protective group and a functional building block makes it an invaluable tool for chemists and biologists alike. As research continues to uncover new applications for this compound, its significance in both academic and industrial settings is expected to grow significantly.
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